4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride
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Overview
Description
4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9Cl3O2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of both chloro and sulfonyl chloride functional groups, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride typically involves the chlorination of 3-(chloromethyl)butane-1-sulfonyl chloride. This can be achieved through the reaction of 3-(chloromethyl)butane-1-sulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, such as triethylamine
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Alkenes: Formed through elimination reactions
Scientific Research Applications
4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nature of the nucleophile. The chloro group can also undergo substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(chloromethyl)butane-1-sulfonic acid
- 3-(Chloromethyl)butane-1-sulfonyl chloride
- 4-Chloro-3-(chloromethyl)butane-1-sulfonamide
Uniqueness
4-Chloro-3-(chloromethyl)butane-1-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds, which may lack one of these functional groups.
Properties
IUPAC Name |
4-chloro-3-(chloromethyl)butane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2S/c6-3-5(4-7)1-2-11(8,9)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMAGRHUHEOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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